1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-phenyl-
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Overview
Description
1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-phenyl- is a heterocyclic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-phenyl- makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-phenyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer, anticonvulsant, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The compound’s ability to form hydrogen bonds and interact with various biological targets makes it a versatile pharmacophore .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2,4-triazolo(3,4-a)phthalazine: Similar structure but with a methyl group instead of an ethoxy group.
6-Substituted-1,2,4-triazolo(3,4-a)phthalazine derivatives: Various substitutions at the 6-position, leading to different pharmacological profiles.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 6-position and the phenyl group at the 3-position enhances its potential as a therapeutic agent by improving its solubility and target specificity.
Properties
CAS No. |
87540-40-7 |
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Molecular Formula |
C17H14N4O |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
6-ethoxy-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C17H14N4O/c1-2-22-17-14-11-7-6-10-13(14)16-19-18-15(21(16)20-17)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
YCVCJAVLEBGWBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
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